Cbz-Tyr-Val-Sta-Ala-Sta-OH
Description
Structure
2D Structure
Properties
CAS No. |
135467-17-3 |
|---|---|
Molecular Formula |
C41H61N5O11 |
Molecular Weight |
799.9 g/mol |
IUPAC Name |
(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]-6-methylheptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid |
InChI |
InChI=1S/C41H61N5O11/c1-23(2)17-30(33(48)20-35(50)42-26(7)38(53)43-31(18-24(3)4)34(49)21-36(51)52)44-40(55)37(25(5)6)46-39(54)32(19-27-13-15-29(47)16-14-27)45-41(56)57-22-28-11-9-8-10-12-28/h8-16,23-26,30-34,37,47-49H,17-22H2,1-7H3,(H,42,50)(H,43,53)(H,44,55)(H,45,56)(H,46,54)(H,51,52)/t26-,30-,31-,32-,33-,34-,37-/m0/s1 |
InChI Key |
ADXHQLZNZBMXKP-MSQJMBMRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cbz Tyr Val Sta Ala Sta Oh and Its Analogues
Strategic Approaches to Peptide Synthesis Incorporating Cbz-Tyr-Val-Sta-Ala-Sta-OH Sequence Motifs
The synthesis of complex peptides like this compound, which contains sterically hindered and non-proteinogenic amino acids, can be approached through two primary strategies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS), often involving fragment condensation. researchgate.netspringernature.com The choice between these methods depends on the desired scale, purity requirements, and the specific sequence of the peptide. rsc.orgdtic.mil
Solid-Phase Peptide Synthesis (SPPS) Optimization for Complex Sequences
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for synthesizing peptides due to its simplicity and amenability to automation. rsc.org However, assembling complex sequences containing bulky or unusual residues like statine (B554654) requires significant optimization. researchgate.netnih.gov One of the main challenges in the SPPS of statine-containing peptides is the potential for incomplete coupling reactions due to steric hindrance. nih.gov
Research into the SPPS of pepstatin analogues, which share structural similarities with the target peptide, has highlighted key optimization strategies. nih.gov A crucial aspect is the protection of the 3-hydroxyl group of the statine unit. researchgate.netnih.gov Using an O-protected statine building block, such as O-tert-butyldimethylsilyl (TBS)-protected statine, has been shown to be an improved synthetic strategy for preparing statine-containing peptides. nih.gov This approach prevents side reactions and can lead to higher purity of the final product. nih.gov
The choice of coupling reagents is also critical. Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in combination with a base such as N-methylmorpholine (NMM) are often employed for efficient amide bond formation in complex peptide synthesis. researchgate.net For particularly difficult couplings, alternative or stronger coupling agents may be screened to maximize yield. researchgate.netacs.org Following each coupling step, unreacted amino groups can be capped, for instance with 2,4-dinitrofluorobenzene, to prevent the formation of deletion peptides, which simplifies the purification of the desired product. researchgate.net
Table 1: Comparison of SPPS Approaches for Statine-Containing Peptides
| Feature | O-Unprotected Statine SPPS | O-Protected Statine SPPS |
|---|---|---|
| Statine Building Block | 3-hydroxyl group is free | 3-hydroxyl group protected (e.g., with TBS) |
| Potential Issues | Risk of side reactions at the hydroxyl group; potential for lower yield and purity. nih.gov | Prevents side reactions, leading to an improved synthetic strategy. nih.gov |
| Coupling Efficiency | May be lower due to potential interactions involving the free hydroxyl group. | Generally higher due to reduced side reactions. |
| Applicability | Used in the synthesis of some pepstatin derivatives. nih.gov | Demonstrated as an effective strategy for pepstatin analogues like iva-Val-Leu-Sta-Ala-Sta. nih.gov |
Solution-Phase Peptide Synthesis Techniques for Fragment Condensation
Solution-phase synthesis, particularly using a fragment condensation strategy, offers a powerful alternative to SPPS, especially for the large-scale production of peptides. springernature.com In this approach, smaller, protected peptide fragments are synthesized independently in solution and then coupled together to form the final, larger peptide. springernature.comresearchgate.net This method can be advantageous for complex sequences as it allows for the purification of intermediate fragments, ensuring that only high-purity segments are used in the final coupling steps. springernature.com
For a sequence like this compound, a potential fragment condensation strategy could involve the synthesis of two or more segments, for example, Cbz-Tyr-Val-Sta and Ala-Sta-OH, which are then coupled. The classical approach to solution synthesis has been a cornerstone for constructing peptides longer than about five amino acids. springernature.com
A key challenge in fragment condensation is minimizing racemization at the C-terminal amino acid of the activating fragment. spbu.ru The choice of coupling reagent is paramount, with agents like N,N'-dicyclohexylcarbodiimide (DCC) often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress this side reaction. researchgate.netmdpi.com Recent advancements have explored performing these reactions in aqueous environments using micellar catalysis, which can offer environmental benefits and unique reactivity. researchgate.netnih.gov For instance, a tandem deprotection/coupling sequence has been developed in water using a surfactant, where a Cbz-protected amino acid is first deprotected via hydrogenolysis, followed by coupling with a second fragment using a condensing agent like COMU. researchgate.netnih.gov The hydrophobicity of the Cbz group can be advantageous in such systems, helping to localize the peptide fragment within the hydrophobic core of the micelles for efficient reaction. nih.gov
Chemical Manipulation of Protecting Groups: Focus on Carbobenzoxy (Cbz) Chemistry
The Carbobenzoxy (Cbz or Z) group is a foundational amine-protecting group in peptide synthesis, introduced by Leonidas Zervas and Max Bergmann in the 1930s. spbu.rutotal-synthesis.com It is formed by reacting the amino group with benzyl (B1604629) chloroformate. fiveable.me Its stability under both mild acidic and basic conditions makes it orthogonal to many other protecting groups, such as Boc and Fmoc, rendering it a valuable tool in complex synthetic pathways. rsc.orgtotal-synthesis.com
Selective Deprotection Strategies and Catalyst Screening
The most common method for cleaving the Cbz group is catalytic hydrogenolysis. fiveable.metaylorfrancis.com This reaction typically involves hydrogen gas and a palladium catalyst, often supported on activated carbon (Pd/C). fiveable.metaylorfrancis.com The process proceeds through the hydrogenolysis of the benzyl-oxygen bond, which forms an unstable carbamic acid intermediate that spontaneously decarboxylates to release the free amine, carbon dioxide, and toluene. taylorfrancis.comlibretexts.org
The efficiency of Cbz deprotection can be highly dependent on the substrate and reaction conditions, necessitating catalyst screening to find the optimal system. researchgate.net
Key Considerations for Catalyst Screening:
Catalyst Type: While 10% Pd/C is standard, other catalysts like Pd on CaCO3 or Al2O3 can be used, although they may have lower surface area and result in slower reactions. researchgate.net
Catalyst State: The success of the reaction can depend on factors like whether the catalyst is wet or dry. researchgate.net
Catalyst Poisons: The catalyst can be deactivated by impurities, particularly those containing sulfur or phosphorus, which may be present in the substrate or reagents. researchgate.net
Hydrogen Source: While hydrogen gas is common, hydrogen transfer reagents like ammonium (B1175870) formate (B1220265) can also be used in conjunction with Pd/C. researchgate.netresearchgate.net
Alternative, non-hydrogenolysis methods for Cbz deprotection have also been developed to avoid the use of flammable hydrogen gas and to offer orthogonality with other reducible functional groups. nih.govacs.org A recently reported mild method involves the use of aluminum chloride (AlCl3) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). nih.govacs.orgthieme-connect.com This system allows for the selective deprotection of N-Cbz groups even in the presence of other benzyl (Bn) protecting groups, a significant advantage in complex syntheses. nih.govacs.org Other Lewis acids like trimethylsilyl (B98337) iodide (TMSI) have also been explored for Cbz cleavage. researchgate.net
Table 2: Selected Methods for Cbz Deprotection
| Method | Reagents | Key Features |
|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Common, mild conditions; sensitive to catalyst poisons. fiveable.metaylorfrancis.com |
| Transfer Hydrogenolysis | Ammonium Formate, Pd/C | Avoids handling of H₂ gas. researchgate.netresearchgate.net |
| Lewis Acid Cleavage | AlCl₃, HFIP | Mild, cost-effective; orthogonal to benzyl ethers and amines. nih.govacs.orgthieme-connect.com |
| Lewis Acid Cleavage | Trimethylsilyl Iodide (TMSI) | Alternative to hydrogenolysis; may affect other sensitive groups. researchgate.net |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | Useful for substrates sensitive to traditional hydrogenolysis or acid. researchgate.net |
Impact of Cbz Group on Synthetic Efficiency and Product Integrity
In solution-phase synthesis, the hydrophobicity of the Cbz group can be exploited to enhance the solubility of protected peptides in organic solvents, which can be beneficial during synthesis and purification. nih.gov Furthermore, the Cbz group is critical for preventing premature termination of peptide chains during synthesis, ensuring the correct sequence is assembled. ontosight.ai
However, the conditions required for Cbz removal must be carefully considered. While hydrogenolysis is generally mild, it is incompatible with other functional groups that can be reduced, such as alkynes or certain sulfur-containing residues. acs.org The choice of deprotection method is therefore crucial to maintain the integrity of the entire peptide. The development of alternative deprotection methods, like the AlCl3/HFIP system, expands the utility of the Cbz group by providing milder and more selective cleavage options, thereby safeguarding the integrity of sensitive, complex molecules. nih.govacs.org
Stereoselective Incorporation of Statine and Other Non-Proteinogenic Amino Acids
The biological activity of peptides is often highly dependent on their three-dimensional structure, making the stereoselective synthesis of their constituent amino acids critical. nih.govahajournals.org This is particularly true for peptides containing non-proteinogenic amino acids like statine, where specific stereoisomers are required for potent biological effects. researchgate.netresearchgate.net The statine residue in the potent aspartic protease inhibitor pepstatin is (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. researchgate.netresearchgate.net
Achieving high stereoselectivity in the synthesis of statine and its incorporation into a peptide chain is a significant challenge. Numerous synthetic routes to the four possible stereoisomers of statine have been developed. researchgate.net Many of these strategies rely on the diastereoselective reduction of a β-ketoester intermediate. researchgate.netresearchgate.net For example, a new synthesis of (3S,4S)-Statine was developed based on the highly diastereoselective reduction of an N,N-Boc/Benzyl protected β-ketoester intermediate, which allows for multigram scale production. researchgate.net
Another approach involves the stereoselective intramolecular conjugate addition of a hydroxyl group in a derivative of N-Boc-L-leucinal. researchgate.net The synthesis of statine-based peptidomimetics often starts from a natural amino acid, such as L-phenylalanine, to set the initial stereochemistry. nih.gov The process can involve condensation with Meldrum's acid, followed by a diastereoselective reduction to create the desired β-hydroxy-γ-amino acid core structure. nih.gov The stereochemical outcome of these reactions is paramount, and extensive screening of reaction conditions, including reducing agents and solvents, is often necessary to achieve the desired diastereomeric purity. researchgate.net Once the stereochemically pure statine building block is synthesized (either with or without protecting groups), it can be incorporated into the peptide chain using the SPPS or solution-phase methods described previously. researchgate.netnih.gov
Table of Compounds
| Abbreviation/Name | Full Name/Description |
| This compound | N-Carbobenzoxy-L-Tyrosyl-L-Valyl-(3S,4S)-Statinyl-L-Alanyl-(3S,4S)-Statine |
| Cbz | Carbobenzoxy (or Benzyloxycarbonyl, Z) |
| Tyr | Tyrosine |
| Val | Valine |
| Sta | Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) |
| Ala | Alanine |
| TBS | tert-Butyldimethylsilyl |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |
| NMM | N-Methylmorpholine |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |
| AlCl₃ | Aluminum chloride |
| HFIP | 1,1,1,3,3,3-Hexafluoroisopropanol |
| TMSI | Trimethylsilyl iodide |
Diversification of this compound Structure through Analogue Synthesis
The structural framework of this compound, a notable pepstatin analogue, serves as a versatile template for synthetic diversification. ahajournals.org Pepstatin (Isovaleryl-Val-Val-Sta-Ala-Sta-OH) itself is a naturally occurring inhibitor of aspartic proteases, and its core feature is the unique β-hydroxy γ-amino acid, statine (Sta). ahajournals.org The central statine residue is considered a transition-state analogue, mimicking the tetrahedral intermediate of peptide bond hydrolysis by these enzymes. ahajournals.org By systematically modifying the parent structure of this compound, researchers can explore structure-activity relationships (SAR) and develop new inhibitors with improved potency, selectivity, and pharmacokinetic properties. Analogue synthesis strategies often focus on replacing the amino acid residues with non-natural moieties, altering the peptide backbone, or constructing entirely new molecular scaffolds that retain the key pharmacophoric elements. acs.orgnih.gov
Introduction of Isosteric Replacements and Modified Backbone Architectures
A primary strategy for diversifying the this compound structure involves the substitution of its constituent amino acids or the statine units with isosteres. Isosteric replacement aims to retain the essential steric and electronic properties of the original group while potentially enhancing metabolic stability, altering solubility, or introducing new binding interactions. Beyond simple side-chain modifications, altering the peptide backbone itself represents a more profound structural change, leading to peptidomimetics with significantly different conformational properties and resistance to proteolytic degradation. rsc.orgnih.gov
Isosteric Replacements:
The statine unit is a common target for isosteric replacement. While statine is considered an effective transition-state analogue of a dipeptide, other structures can also serve this function. ahajournals.orgnih.gov For instance, research into renin inhibitors has led to the synthesis of novel statine analogues designed to optimize interactions with enzyme subsites. ahajournals.orgnih.gov Examples of such replacements include:
(3S,4S)-3,4-diamino-6-methylheptanoic acid (Ads) and (3S,4S)-4-amino-3-aminomethyl-6-methylheptanoic acid (Amd) have been synthesized and incorporated into peptide sequences, replacing the statine residue. nih.gov
Halogenated versions of statine, such as fluorine and chlorine-containing analogues, have been developed to modulate the electronic properties of the inhibitor. google.com
Amino acid residues within the peptide sequence are also frequently replaced. The substitution of L-amino acids with their D-enantiomers is a common tactic to increase resistance to proteases. nih.govfrontiersin.org Additionally, unnatural amino acids or non-peptidic moieties can be introduced to probe specific interactions or improve physicochemical characteristics. acs.orgtandfonline.com A notable example is the introduction of a ferrocenyl group at the C-terminus of a statine-containing peptide, which significantly alters properties like solubility and hydrophobicity. tandfonline.com
Modified Backbone Architectures:
Modifying the polyamide backbone of the peptide is a key strategy to overcome the inherent limitations of peptide-based compounds, such as poor stability and low oral bioavailability. frontiersin.orgfrontiersin.org These modifications aim to create peptidomimetics that mimic the conformation of the parent peptide while possessing improved drug-like properties. nih.gov
Common backbone modifications include:
N-Alkylation: The substitution of the amide proton with an alkyl group (e.g., N-methylation) can restrict conformational flexibility and enhance proteolytic stability. rsc.org
Peptoids: These are oligomers of N-substituted glycines, which results in a complete alteration of the backbone structure, removing the chiral centers and the hydrogen-bond donating amide protons. frontiersin.org
Incorporation of β- or γ-Amino Acids: Homologation of the amino acid backbone by inserting extra methylene (B1212753) units (β- or γ-amino acids) leads to foldamers—non-natural oligomers that can adopt stable, predictable secondary structures like helices. nih.govresearchgate.net
These modifications can be strategically applied to the this compound template to generate novel structures with enhanced therapeutic potential.
| Modification Type | Example | Rationale/Effect | Reference |
| Statine Analogue | (3S,4S)-3,4-diamino-6-methylheptanoic acid (Ads) | Serves as a transition-state isostere with different binding properties. | nih.gov |
| Non-natural Group | C-terminal Ferrocenyl moiety | Alters hydrophobicity, solubility, and introduces novel molecular properties. | tandfonline.com |
| Backbone Stereochemistry | D-amino acid substitution | Increases resistance to proteolytic degradation. | nih.govfrontiersin.org |
| Backbone Modification | N-methylation | Restricts conformation, enhances stability. | rsc.org |
| Backbone Modification | Peptoids (N-substituted glycines) | Creates achiral backbone, removes amide protons, improves stability. | frontiersin.org |
| Backbone Homologation | β- or γ-Amino Acid Incorporation | Induces stable, non-natural secondary structures (foldamers). | nih.govresearchgate.net |
Synthesis of Peptidomimetic Scaffolds Based on the this compound Template
A more advanced approach to analogue design involves using the this compound structure as a template to create entirely new peptidomimetic scaffolds. This strategy moves beyond simple residue replacement or backbone tinkering to build novel molecular architectures that mimic the spatial arrangement of key functional groups (pharmacophores) from the original peptide. acs.orgnih.gov The goal is to replace the peptidic nature of the molecule with more stable, often heterocyclic, frameworks that can be synthesized efficiently and tuned for optimal biological activity. researchgate.net
The conversion of a peptide inhibitor into a cell-permeable peptidomimetic can be achieved by conceptually dividing the parent molecule into key regions (e.g., N-terminus, central core, C-terminus) and systematically replacing these peptidic segments with non-peptidic moieties. acs.orgnih.gov This iterative process allows for the retention of inhibitory activity while improving properties like cell permeability. acs.org
For example, the dipeptide unit can be mimicked by constrained heterocyclic scaffolds. The synthesis of a conformationally restricted dipeptidic moiety based on a 4-amino-2-benzazepin-3-one (Aba) scaffold has been reported. nih.gov Introducing such scaffolds into a peptide sequence can induce significant shifts in biological affinity and selectivity by locking the molecule into a bioactive conformation. nih.gov
The synthesis of such scaffolds often involves multi-step organic chemistry, moving away from standard solid-phase peptide synthesis (SPPS). tandfonline.comnih.gov For instance, a novel bis-statine-based peptide containing a ferrocenyl moiety was synthesized entirely in solution using coupling reagents like DCC/HOBt, followed by deprotection steps. tandfonline.com Similarly, the creation of statine-based peptidomimetics targeting SARS-CoV-2 Mpro involved coupling a statine-like intermediate with various amino methyl esters, followed by further chemical modifications like acetylation or N-Boc deprotection. nih.govresearchgate.net
| Scaffold Type | Synthetic Approach | Rationale | Reference |
| Cell-Permeable Peptidomimetics | Iterative replacement of N-terminal, central, and C-terminal regions with non-peptidic moieties. | To reduce peptidic character while retaining enzyme inhibitory activity and improving cell permeability. | acs.orgnih.gov |
| Constrained Dipeptide Mimetics | Introduction of heterocyclic scaffolds like 4-amino-2-benzazepin-3-one (Aba). | To create conformationally restricted analogues with potentially higher affinity and selectivity. | nih.gov |
| Organometallic-Peptide Hybrids | Solution-phase synthesis incorporating a ferrocenyl group onto a statine-based peptide. | To introduce novel physicochemical properties and explore new chemical space for inhibitors. | tandfonline.com |
| Statine-based Heterocyclic Hybrids | Coupling of a core statine-like intermediate with various functionalized amino esters. | To rapidly generate a library of diverse peptidomimetics for screening against new targets. | nih.govresearchgate.net |
Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | Carboxybenzyl-Tyrosine-Valine-Statine-Alanine-Statine-OH |
| Sta | (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid |
| Ads | (3S,4S)-3,4-diamino-6-methylheptanoic acid |
| Amd | (3S,4S)-4-amino-3-aminomethyl-6-methylheptanoic acid |
| Aba | 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| HOBt | Hydroxybenzotriazole |
| N-Boc | N-tert-butoxycarbonyl |
Enzymatic Characterization and Mechanistic Elucidation of Cbz Tyr Val Sta Ala Sta Oh Inhibition
Specificity Profiling Against Target Proteases
There is no specific information available regarding the inhibitory activity of Cbz-Tyr-Val-Sta-Ala-Sta-OH against any protease.
Inhibitory Activity Against Aspartic Proteases (e.g., Renin, HIV-1 Protease, Cathepsin D, BACE-1, Pepsin)
No published data were found detailing the inhibitory effects or potency (such as IC₅₀ or Kᵢ values) of this compound against common aspartic proteases, including renin, HIV-1 protease, cathepsin D, BACE-1, or pepsin. Research on other statine-containing peptides shows a wide range of activities against these enzymes, but this information is not directly applicable to the specific sequence . acs.orgnih.govresearchgate.net
Assessment of Cross-Reactivity with Other Protease Classes
There is no information in the scientific literature assessing the selectivity of this compound. Studies on its potential cross-reactivity with other protease classes, such as serine, cysteine, or metalloproteases, have not been published.
Detailed Enzyme Kinetic Analysis of this compound
A detailed kinetic analysis of this specific compound is not available.
Determination of Inhibition Constants (Kᵢ, Kᵢ, IC₅₀) and Binding Affinities*
No experimental data exists in the public domain that reports the inhibition constants (Kᵢ, Kᵢ*, IC₅₀) or binding affinities of this compound for any enzymatic target.
Kinetic Models Describing Inhibition Mechanisms (e.g., Competitive, Time-Dependent, Parabolic Inhibition)
The mode of inhibition for this compound has not been characterized. While statine-based inhibitors typically act as competitive inhibitors, this cannot be confirmed for this specific compound without dedicated kinetic studies.
Molecular Mechanisms of Protease Inhibition by this compound
The molecular mechanism through which this compound might inhibit proteases has not been elucidated. Structural studies, such as X-ray crystallography or NMR, would be required to understand its specific binding mode and interactions within a protease's active site, but no such studies have been published.
Interactions with the Protease Active Site and Substrate Binding Pockets (S1, S1', S2, etc.)
No information was found detailing how this compound or its individual residues (Tyrosine, Valine, Alanine) interact with the specific substrate-binding pockets (S1, S1', S2, etc.) of any protease.
Mimicry of Transition State Intermediates by the Statine (B554654) Moiety
Although statine is known to act as a transition-state analog inhibitor, no studies were found that specifically describe the transition-state mimicry of the two statine residues within this compound in the context of inhibiting a specific protease.
Structure Activity Relationship Sar and Structural Insights of Cbz Tyr Val Sta Ala Sta Oh
Systematic Elucidation of Structure-Activity Relationships within Cbz-Tyr-Val-Sta-Ala-Sta-OH Derivatives
The inhibitory potency and selectivity of this compound are intricately linked to its primary sequence. Modifications to the amino acid residues, particularly at positions analogous to the P1, P2, and P3 sites of a substrate, can dramatically alter its biological activity.
Influence of Amino Acid Substitutions on Inhibitory Potency and Selectivity
Studies on analogous peptide inhibitors, such as pepstatin, have demonstrated that the amino acid residues flanking the core inhibitory motif are critical for determining both the potency and the specificity of inhibition against various proteases. The Cbz-Tyr-Val portion of the molecule, corresponding to the P3 and P2 positions, plays a significant role in the initial binding and recognition by the enzyme's active site cleft.
Kinetic analyses of kallistatin, a serine proteinase inhibitor, have shown that substitutions at the P1, P2, and P3 positions significantly impact its binding affinity and inhibitory specificity. For instance, mutants with hydrophobic and bulky amino acids at the P2 position and basic amino acids at the P3 position displayed enhanced binding to tissue kallikrein. researchgate.net In the context of this compound, the valine at the P2 position provides a bulky, hydrophobic side chain that likely contributes favorably to binding in the S2 subsite of target proteases. The tyrosine at the P3 position, with its aromatic side chain, can engage in various non-covalent interactions, including hydrophobic and potentially hydrogen bonding interactions, within the S3 subsite.
Furthermore, research on pepstatin analogs has shown that while structural variations in the P1' and P2' positions (Ala-Sta in this molecule) have a relatively modest effect on the inhibition constant (Ki), even small changes in the P2 position can have a more pronounced impact on both Ki and the kinetics of inhibition. nih.gov This underscores the importance of the valine residue in this compound for its inhibitory activity.
| Residue Position (Analogous) | Amino Acid in this compound | Likely Contribution to Activity |
| P3 | Tyrosine (Tyr) | Aromatic interactions, potential hydrogen bonding in the S3 subsite. |
| P2 | Valine (Val) | Hydrophobic interactions in the S2 subsite, influencing binding affinity. |
| P1' | Alanine (Ala) | Contributes to the overall peptide backbone conformation and interaction with the S1' subsite. |
Impact of Statine (B554654) and Other Non-Canonical Residues on the Overall SAR Profile
The two statine (Sta) residues are the cornerstone of the inhibitory activity of this compound. Statine, a γ-amino acid with a β-hydroxyl group, is a non-proteinogenic amino acid that is a key component of the naturally occurring aspartic protease inhibitor, pepstatin. agscientific.com The unique structure of statine allows it to act as a transition-state analog inhibitor. agscientific.comnih.gov
The hydroxyl group of the first statine residue in the sequence is positioned to mimic the tetrahedral intermediate formed during peptide bond hydrolysis by proteases. nih.govresearchgate.net This allows it to bind tightly to the active site of aspartic proteases, effectively blocking their catalytic activity. The inhibitory potency of pepstatin and its analogs is directly attributable to the presence of statine. nih.gov Derivatives of pepstatin that lack statine or have it replaced with other amino acids show significantly reduced or no inhibitory activity. nih.govresearchgate.net
Conformational Analysis of this compound and its Bioactive Conformations
The three-dimensional structure of this compound in solution and when bound to a protease is a key determinant of its inhibitory activity. Conformational analysis provides insights into the bioactive conformation, which is the specific spatial arrangement of the molecule that allows for optimal binding to the enzyme's active site.
Nuclear Magnetic Resonance (NMR) studies on acetyl-pepstatin (B1665427), a closely related analog, have revealed that in solution, the N-terminal segment has a well-defined structure, while the C-terminal portion exhibits greater flexibility. nih.gov This suggests that this compound may also exist in a range of conformations in solution, with a more structured N-terminus that facilitates initial recognition by the protease. Upon binding, the inhibitor is expected to adopt a more rigid and extended conformation to fit within the confines of the enzyme's active site. nih.gov The ability of the peptide backbone to adopt this specific conformation is crucial for its inhibitory function. Computational modeling and conformational search methods are also valuable tools for predicting the low-energy conformations of such peptide inhibitors and understanding their dynamic behavior. sdsu.edu
Structural Characterization of this compound-Protease Complexes
To fully comprehend the inhibitory mechanism of this compound, it is essential to visualize its interactions with target proteases at an atomic level. X-ray crystallography and NMR spectroscopy are powerful techniques for elucidating the structures of enzyme-inhibitor complexes.
X-ray Crystallographic Studies of Enzyme-Inhibitor Interactions
X-ray crystallographic studies of pepstatin complexed with various aspartic proteases, such as human pepsin and endothiapepsin, have provided detailed insights into the binding mode of statine-containing inhibitors. nih.govnih.gov These studies reveal that pepstatin binds in an extended conformation within the elongated active site cleft of the enzyme. nih.govnih.gov The central hydroxyl group of the key statine residue is positioned between the two catalytic aspartate residues of the protease, forming hydrogen bonds and mimicking the tetrahedral transition state of the substrate. nih.gov
The side chains of the amino acid residues of the inhibitor make specific interactions with the corresponding subsites (S1, S2, S3, etc.) of the enzyme, which accounts for the inhibitor's specificity. nih.gov For this compound, it is expected that the tyrosine and valine side chains would occupy the S3 and S2 subsites, respectively, making hydrophobic and other favorable contacts. The crystal structures of these complexes also show that the enzyme often undergoes a conformational change upon inhibitor binding, with a "flap" region closing over the inhibitor to secure it in the active site. nih.govrcsb.org
| Enzyme | Inhibitor | Key Interactions Observed |
| Human Pepsin | Pepstatin | Extended inhibitor conformation, hydrogen bonding of statine hydroxyl with catalytic aspartates, conformational change in the enzyme. nih.gov |
| Endothiapepsin | Pepstatin | Similar extended conformation, displacement of a key water molecule by the statine hydroxyl group. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations and Binding
NMR spectroscopy provides valuable information about the conformation of this compound in solution and can also be used to study its binding to a protease. As mentioned earlier, NMR studies of acetyl-pepstatin have shown that its conformation is more flexible in solution than in the bound state. nih.gov By using advanced NMR techniques, it is possible to determine interproton distances and dihedral angles, which can be used to calculate a three-dimensional structure of the peptide.
Furthermore, NMR can be used to monitor the chemical shift changes that occur upon binding of the inhibitor to the enzyme. acs.orgnih.gov These changes can identify the specific atoms and residues involved in the interaction and provide information about the conformation of the bound inhibitor. For instance, in the pepsin/pepstatin complex, an additional hydrogen bond is formed upon binding, which can be detected by NMR. nih.gov Such studies on this compound would be invaluable in confirming its binding mode and understanding the dynamics of the interaction.
Compound Names Table
| Abbreviation/Name | Full Name |
| This compound | Carboxybenzyl-Tyrosine-Valine-Statine-Alanine-Statine |
| Sta | Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) |
| Tyr | Tyrosine |
| Val | Valine |
| Ala | Alanine |
| Cbz | Carboxybenzyl |
| Pepstatin | Isovaleryl-Valyl-Valyl-Statyl-Alanyl-Statine |
| Acetyl-pepstatin | Acetyl-Valyl-Valyl-Statyl-Alanyl-Statine |
| Kallistatin | A serine proteinase inhibitor (serpin) |
Rational Design and Computational Approaches for Cbz Tyr Val Sta Ala Sta Oh Based Inhibitors
Principles of Rational Design Applied to Protease Inhibitor Scaffolds
Rational drug design for protease inhibitors like Cbz-Tyr-Val-Sta-Ala-Sta-OH is fundamentally based on understanding the three-dimensional structure of the target enzyme and its mechanism of substrate recognition and catalysis. Proteases, particularly aspartic proteases that are common targets for statine-containing inhibitors, utilize a pair of aspartic acid residues in their active site to hydrolyze peptide bonds. nih.gov The core principle behind the design of inhibitors like this compound is the incorporation of a non-hydrolyzable transition-state analog. nih.gov
The unusual amino acid statine (B554654) ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) is central to this strategy. Its hydroxyl group mimics the tetrahedral intermediate formed during peptide bond hydrolysis, allowing it to bind tightly within the enzyme's active site and interact with the catalytic aspartate residues. nih.gov The rest of the peptide scaffold (Tyr-Val-Ala) is designed to occupy the substrate-binding pockets of the protease, designated S4 through S2' and P4 through P3' respectively, thereby enhancing binding affinity and conferring specificity. mdpi.com The N-terminal Carbobenzoxy (Cbz) group serves to protect the N-terminus and can also form important interactions within the S4 subsite of the target protease.
The key principles applied in the rational design of such inhibitors include:
Transition-State Mimicry : The core of the inhibitor is designed to resemble the high-energy transition state of the enzymatic reaction, thereby achieving high binding affinity.
Subsite Specificity : The amino acid residues flanking the transition-state analog are selected to match the substrate preferences of the target protease's binding pockets (subsites).
Scaffold Rigidity and Conformation : The inhibitor's backbone is often modified to adopt a bioactive conformation that minimizes the entropic penalty upon binding.
Pharmacokinetic Properties : Modifications are made to the lead compound to improve its absorption, distribution, metabolism, and excretion (ADME) properties.
Substrate-Based Inhibitor Design Strategies for this compound Analogues
Substrate-based inhibitor design is a cornerstone of rational drug discovery and is particularly effective for proteases. This strategy leverages the known amino acid sequence of the natural substrate that the target protease cleaves. The design of this compound analogues would begin with identifying the natural substrate of the target protease.
The process typically involves:
Identifying the Cleavage Site : The primary amino acid sequence of the natural substrate is analyzed to determine the scissile bond that the protease cleaves.
Replacing the Scissile Bond : The peptide bond that is normally cleaved is replaced with a non-hydrolyzable transition-state isostere. In the case of this compound, the statine residue serves this purpose.
Optimizing Subsite Interactions : The amino acid residues in the inhibitor are systematically varied to optimize interactions with the corresponding subsites of the protease. For example, the Tyrosine (Tyr) residue in this compound would be designed to fit into the S3 pocket of the target enzyme.
Structure-activity relationship (SAR) studies are crucial in this phase. By synthesizing and testing a series of analogues where each amino acid position is varied, researchers can build a detailed understanding of the chemical features required for potent inhibition.
| Position | Original Residue | Potential Modifications | Rationale for Modification |
| P3 | Tyrosine (Tyr) | Phenylalanine, Cyclohexylalanine | To probe the size and hydrophobicity of the S3 pocket. |
| P2 | Valine (Val) | Leucine, Isoleucine, t-Butylalanine | To optimize hydrophobic interactions in the S2 pocket. |
| P1-P1' | Statine (Sta) | Phenylstatine, Cyclohexylstatine | To explore interactions in the S1 and S1' pockets. |
| P2' | Alanine (Ala) | Glycine, Valine | To assess steric and electronic requirements of the S2' pocket. |
| P3' | Statine (Sta) | - | The second statine residue is an unusual feature and its role would need to be investigated. |
Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Methodologies
Structure-Based Drug Design (SBDD) has been instrumental in the development of highly potent and selective protease inhibitors. researchgate.net This approach relies on the availability of a high-resolution 3D structure of the target protease, typically obtained through X-ray crystallography or NMR spectroscopy. With the structure of the enzyme, researchers can visualize the binding of inhibitors like this compound and make rational modifications to improve their properties. SBDD allows for the precise design of ligands that complement the shape and chemical environment of the active site. researchgate.net
Fragment-Based Drug Discovery (FBDD) is another powerful technique that has gained prominence. Instead of screening large, complex molecules, FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target. Once a fragment that binds to a specific subsite of the protease is identified, it can be grown or linked with other fragments to create a more potent lead compound. For a target of this compound, one might screen for fragments that bind to the S3 or S2 pockets and then link them to a statine-containing core.
| Methodology | Description | Application to this compound |
| SBDD | Utilizes the 3D structure of the target enzyme to design inhibitors with high affinity and selectivity. | Visualizing the binding mode of this compound to guide modifications of the Tyr, Val, and Ala residues for improved subsite interactions. |
| FBDD | Identifies small chemical fragments that bind to the target, which are then optimized into more potent leads. | Identifying novel chemical moieties that can replace the Tyr or Val residues to enhance binding or improve physicochemical properties. |
Computational Modeling and Simulation in the Optimization of this compound Inhibitors
Computational techniques are indispensable in modern drug design, providing insights that are often difficult to obtain through experimental methods alone.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would be used to predict its binding pose within the active site of a target protease and to estimate its binding affinity. This allows for the rapid virtual screening of many potential analogues, prioritizing the most promising candidates for synthesis and experimental testing.
Molecular dynamics (MD) simulations provide a more dynamic picture of the binding event. By simulating the movement of atoms over time, MD can reveal the conformational changes that occur in both the inhibitor and the enzyme upon binding, the stability of the complex, and the key interactions that contribute to binding affinity. For this compound, MD simulations could be used to assess the stability of its interactions with the catalytic aspartates and the flexibility of the peptide backbone.
Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a highly accurate way to study chemical reactions in biological systems. In this approach, the region of the system where bond breaking and forming occurs (e.g., the active site of the enzyme and the inhibitor) is treated with quantum mechanics, while the rest of the protein and solvent are treated with the less computationally expensive molecular mechanics.
For this compound, QM/MM studies could be employed to:
Investigate the electronic details of the interaction between the statine hydroxyl group and the catalytic aspartate residues.
Calculate the binding free energies of different analogues with high accuracy.
Elucidate the mechanism of inhibition at a sub-atomic level.
These computational studies provide a powerful complement to experimental approaches, enabling a more complete understanding of the factors that govern the potency and selectivity of this compound-based inhibitors and guiding the design of more effective therapeutic agents.
Compound Names
| Abbreviation | Full Name |
| Cbz | Carbobenzoxy |
| Tyr | Tyrosine |
| Val | Valine |
| Sta | Statine |
| Ala | Alanine |
| OH | Hydroxyl group |
Advanced Analytical and Biophysical Techniques in the Study of Cbz Tyr Val Sta Ala Sta Oh
Chromatographic and Mass Spectrometric Characterization of Peptide Integrity and Modifications
Ensuring the purity and structural correctness of synthetic peptides like Cbz-Tyr-Val-Sta-Ala-Sta-OH is a critical first step in its study. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.
Table 1: Illustrative RP-HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 214 nm and 280 nm |
Mass spectrometry is indispensable for confirming the molecular weight and sequence of the peptide. ub.eduyoutube.com Electrospray ionization (ESI) is a common method for generating gas-phase peptide ions. ub.edu A high-resolution mass spectrometer can determine the peptide's monoisotopic mass with high accuracy, confirming its elemental composition.
Tandem mass spectrometry (MS/MS) is used for sequencing. nih.govuab.eduosu.edu In this process, the protonated peptide ion ([M+H]+) is isolated and fragmented, typically through collision-induced dissociation (CID). ub.edu This fragmentation predominantly occurs along the peptide backbone, generating b- and y-type ions. uab.edumatrixscience.com The mass difference between consecutive ions in a series corresponds to a specific amino acid or residue, allowing for sequence verification. The presence of the non-proteinogenic amino acid statine (B554654) (Sta) would be identified by its unique residue mass.
Table 2: Predicted m/z Values for Key Fragment Ions of this compound
| Ion Type | Sequence Fragment | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| b₂ | Cbz-Tyr | 297.1185 |
| b₃ | Cbz-Tyr-Val | 396.1869 |
| b₄ | Cbz-Tyr-Val-Sta | 539.3023 |
| b₅ | Cbz-Tyr-Val-Sta-Ala | 610.3394 |
| y₁ | Sta-OH | 146.1125 |
| y₂ | Ala-Sta-OH | 217.1496 |
| y₃ | Sta-Ala-Sta-OH | 360.2650 |
| y₄ | Val-Sta-Ala-Sta-OH | 459.3334 |
Note: Masses are calculated for singly charged ions ([M+H]⁺). The Cbz group is Carboxybenzyl.
Biophysical Assays for Binding Thermodynamics and Kinetics (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Given that statine-containing peptides are well-known inhibitors of aspartic proteases, understanding the binding energetics and kinetics of this compound to its target enzyme is crucial. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques for this purpose.
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction in a single experiment. frontiersin.orgmalvernpanalytical.com It directly measures the heat released or absorbed during the binding event. frontiersin.orgnih.gov By titrating the peptide into a solution containing the target protein, one can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. acs.org This information reveals the forces driving the binding, whether it is enthalpy-driven (e.g., hydrogen bonding, van der Waals forces) or entropy-driven (e.g., hydrophobic interactions, conformational changes). acs.org
Table 3: Hypothetical Thermodynamic Data from ITC for this compound Binding to an Aspartic Protease
| Parameter | Value | Unit |
|---|---|---|
| Stoichiometry (n) | 1.05 | - |
| Dissociation Constant (Kd) | 50 | nM |
| Enthalpy Change (ΔH) | -15.2 | kcal/mol |
| Entropy Change (TΔS) | -5.1 | kcal/mol |
| Gibbs Free Energy (ΔG) | -10.1 | kcal/mol |
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. nih.govaffiniteinstruments.com In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip surface. nih.gov A solution containing the peptide (analyte) is then flowed over the surface. nih.gov Binding of the peptide to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response signal. affiniteinstruments.com By analyzing the signal change over time during association and dissociation phases, one can determine the kinetic rate constants: the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). nih.govcore.ac.uk The equilibrium dissociation constant (Kd) can be calculated as the ratio kd/ka.
Table 4: Representative Kinetic Data from SPR for this compound Interaction
| Parameter | Value | Unit |
|---|---|---|
| Association Rate (ka) | 2.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 1.3 x 10⁻² | s⁻¹ |
| Dissociation Constant (Kd) | 52 | nM |
Spectroscopic Methods for Conformational Studies (e.g., Circular Dichroism)
The biological activity of a peptide is intimately linked to its three-dimensional conformation. Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides in solution. springernature.com CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. springernature.com
The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides characteristic signatures for different secondary structures like α-helices, β-sheets, and random coils. researchgate.net For this compound, CD spectroscopy can be used to assess its conformational preferences in various environments, such as aqueous buffers versus membrane-mimicking solvents (e.g., trifluoroethanol). The presence of the two bulky, constrained statine residues may induce specific turns or ordered structures in the peptide backbone. nih.gov Additionally, the aromatic side chain of tyrosine contributes to the CD spectrum in the near-UV region (250-320 nm), which can provide information about the local environment and tertiary structure if the peptide were to adopt a folded conformation. nih.gov
Table 5: Illustrative Circular Dichroism Data for this compound
| Wavelength (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) in Buffer | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) in 60% TFE |
|---|---|---|
| 222 | -1,500 | -8,500 |
| 208 | -4,000 | -7,000 |
| 195 | +8,000 | -2,000 |
Note: These hypothetical values suggest a transition from a predominantly random coil structure in buffer to a more ordered, possibly helical or turn-like, conformation in a structure-inducing solvent.
Bio-orthogonal Chemistry and Chemical Biology Probes Utilizing this compound Scaffolds
The this compound peptide, if shown to be a potent and selective inhibitor, can serve as a valuable scaffold for the development of chemical biology probes. By incorporating bio-orthogonal functional groups, the peptide can be used to study its target enzyme in complex biological systems. nih.govpromega.com
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.gov Common bio-orthogonal handles include azides and alkynes, which can be selectively ligated using reactions like the copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").
A modified version of this compound could be synthesized to include an azide or alkyne group, for example, at the N-terminus or on a non-essential side chain. This modified peptide could then be used as an activity-based protein profiling (ABPP) probe. nih.gov The probe would be introduced to a cell lysate or even live cells, where it would covalently or non-covalently bind to its target enzyme. promega.com Subsequently, a reporter tag (e.g., a fluorophore or biotin) bearing the complementary bio-orthogonal handle would be "clicked" onto the probe-enzyme complex. nih.gov This allows for the visualization, isolation, and identification of the target protein, providing insights into its activity and localization within the cell.
Table 6: Components for a Bio-orthogonal Probe Strategy
| Component | Description | Example |
|---|---|---|
| Peptide Scaffold | The core inhibitor molecule. | This compound |
| Bio-orthogonal Handle | A chemically inert functional group for selective ligation. | Azide (-N₃) or Alkyne (-C≡CH) |
| Modified Probe | The peptide scaffold functionalized with the handle. | N₃-PEG-Tyr-Val-Sta-Ala-Sta-OH |
| Reporter Tag | A molecule for detection or enrichment. | Biotin-Alkyne or Fluorescent-Alkyne |
| Ligation Chemistry | The selective reaction to connect the probe and tag. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
This strategy transforms a simple peptide inhibitor into a sophisticated tool for probing enzyme function directly in its native biological context, opening avenues for target validation and drug discovery. nih.govacs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
